1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride
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Overview
Description
1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C4H9F2NO·HCl. It is a fluorinated organic compound that contains both fluorine and nitrogen atoms, making it a valuable intermediate in various chemical syntheses. The presence of fluorine atoms often imparts unique properties to the compound, such as increased metabolic stability and altered biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1-difluoro-2-propanol with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Materials: 1,1-difluoro-2-propanol and methylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Product Isolation: The product is isolated by crystallization or distillation, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields various amine derivatives.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
1,1-Difluoro-3-(methylamino)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-2-propanol: A precursor in the synthesis of 1,1-difluoro-3-(methylamino)propan-2-ol hydrochloride.
3-(Methylamino)-1-propanol: A structurally similar compound without the fluorine atoms.
1,1,1-Trifluoro-2-propanol: Another fluorinated alcohol with different properties.
Uniqueness
This compound is unique due to the presence of both fluorine and nitrogen atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance metabolic stability and alter the compound’s interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2680528-82-7 |
---|---|
Molecular Formula |
C4H10ClF2NO |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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